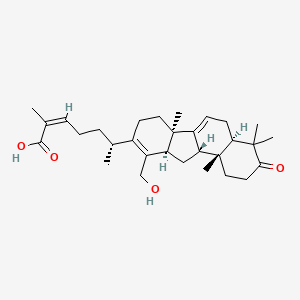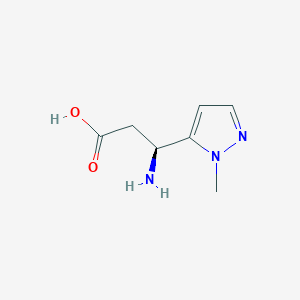
(3S)-3-Amino-3-(1-methyl-1H-pyrazol-5-YL)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-Amino-3-(1-methyl-1H-pyrazol-5-YL)propanoic acid: is an organic compound that features a pyrazole ring attached to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(1-methyl-1H-pyrazol-5-YL)propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment to Propanoic Acid Backbone: The pyrazole ring is then attached to a propanoic acid backbone through a series of condensation reactions, often involving the use of coupling agents such as carbodiimides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis of Pyrazole: Utilizing continuous flow reactors to maintain optimal reaction conditions.
Efficient Coupling Reactions: Employing automated systems to ensure precise addition of reagents and control over reaction parameters.
化学反応の分析
Types of Reactions
(3S)-3-Amino-3-(1-methyl-1H-pyrazol-5-YL)propanoic acid: undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with halogens or other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Conversion to alcohols.
Substitution: Halogenated pyrazole derivatives.
科学的研究の応用
(3S)-3-Amino-3-(1-methyl-1H-pyrazol-5-YL)propanoic acid: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (3S)-3-Amino-3-(1-methyl-1H-pyrazol-5-YL)propanoic acid involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or interference with signal transduction processes.
類似化合物との比較
(3S)-3-Amino-3-(1-methyl-1H-pyrazol-5-YL)propanoic acid: can be compared with other similar compounds, such as:
3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid: Lacks the amino group, resulting in different reactivity and applications.
3-Amino-3-(1H-pyrazol-5-yl)propanoic acid: Lacks the methyl group on the pyrazole ring, affecting its binding affinity and biological activity.
The uniqueness of This compound lies in its specific structural features, which confer distinct chemical and biological properties.
特性
分子式 |
C7H11N3O2 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC名 |
(3S)-3-amino-3-(2-methylpyrazol-3-yl)propanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-10-6(2-3-9-10)5(8)4-7(11)12/h2-3,5H,4,8H2,1H3,(H,11,12)/t5-/m0/s1 |
InChIキー |
MTIICFXUKXIOCC-YFKPBYRVSA-N |
異性体SMILES |
CN1C(=CC=N1)[C@H](CC(=O)O)N |
正規SMILES |
CN1C(=CC=N1)C(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


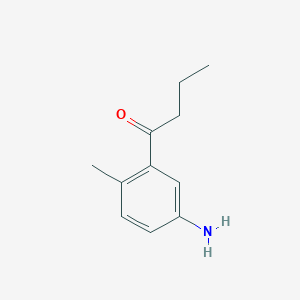
![1-Azabicyclo[3.3.1]nonane-4-thiol](/img/structure/B13073863.png)

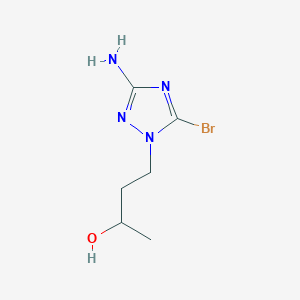
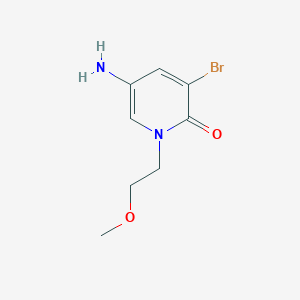
![1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073891.png)
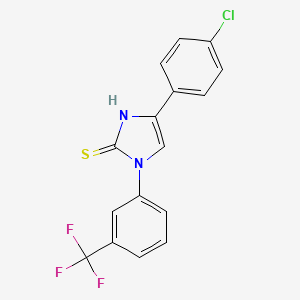
![2-(Aminomethyl)spiro[3.6]decane-2-carboxylic acid](/img/structure/B13073894.png)
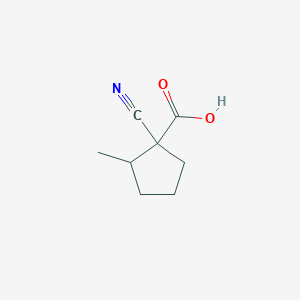
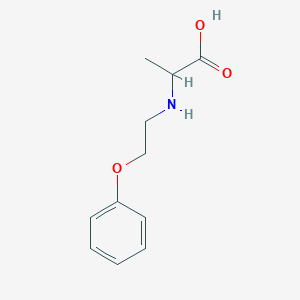
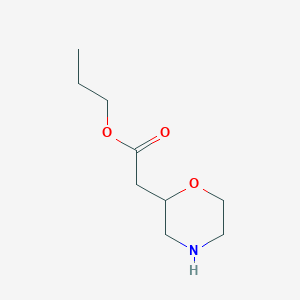
![3-[2-(3-Amino-1H-1,2,4-triazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13073926.png)
![1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13073928.png)
